



method development for novel brominated flame retardant analysis

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Compound of Interest		
Compound Name:	2,4,6-Tribromophenol-1,2,3,4,5,6- 13C6	
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An Application Note for the Comprehensive Analysis of Novel Brominated Flame Retardants in Environmental and Biological Matrices.

Introduction

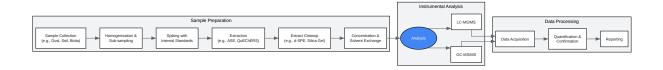
Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used to reduce the flammability of a wide range of consumer and industrial products, including plastics, textiles, and electronics.[1] Due to concerns over the environmental persistence, bioaccumulation, and potential toxicity of legacy BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), their use has been restricted.[2][3] This has led to the increased production and use of "novel" brominated flame retardants (NBFRs) as alternatives.[3][4] The diverse physicochemical properties of these NBFRs present a significant challenge for analytical chemists, necessitating the development of robust and sensitive methods for their detection and quantification in various environmental and biological samples. [1][4]

This application note provides a detailed protocol for the analysis of several major NBFRs, including decabromodiphenyl ethane (DBDPE), 1,2-bis(2,4,6-tribromophenoxy) ethane (BTBPE), and tetrabromobisphenol A-bis(2,3-dibromopropylether) (TBBPA-DBPE).[5] The described methodologies cover sample preparation, extraction, cleanup, and instrumental analysis using both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).



General Analytical Workflow

The overall workflow for the analysis of novel BFRs involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized schematic of this process is presented below.



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Caption: General workflow for novel BFR analysis.

Experimental Protocols

Protocol 1: Sample Preparation of Solid Samples (Dust, Soil, Sediment)

This protocol is adapted from methods developed for the extraction of NBFRs from indoor dust and other solid matrices.[3][5]

- 1. Sample Homogenization and Spiking:
- Sieve the sample to remove large debris.
- Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube or an extraction cell.[3]
- Spike the sample with an appropriate internal standard solution (e.g., ¹³C-labeled BDE-209).
- 2. Extraction (Accelerated Solvent Extraction ASE):







- Mix the spiked sample with a dispersant like diatomaceous earth.[3]
- Place the mixture into an ASE cell. The cell can be packed with adsorbents like silica for incell cleanup.[3]
- Use a solvent mixture such as hexane, dichloromethane, and acetone for extraction.[3]
- Set the ASE instrument parameters (e.g., temperature, pressure, static time) as optimized for BFR extraction.

3. Cleanup:

- Concentrate the extract to a small volume.
- A two-step cleanup procedure can be employed for complex matrices.[5]
- Step 1: Fractionation on activated silica gel.
- Step 2: Further cleanup using acidified silica and Florisil columns to remove interfering compounds.[5]
- Elute the columns with appropriate solvents (e.g., hexane, dichloromethane).

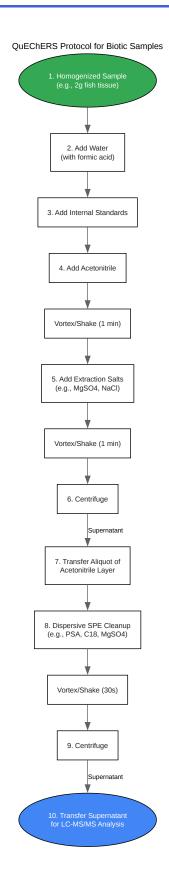
4. Final Concentration:

- Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., 1:1 methanol:toluene
 or isooctane) for instrumental analysis.[3]

Protocol 2: Sample Preparation of Biotic Samples (e.g., Fish Tissue)

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been shown to be effective for BFR analysis in food matrices.[6]





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Caption: QuEChERS workflow for biotic sample preparation.



1. Homogenization and Hydration:

- Weigh approximately 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of water containing formic acid to adjust the pH, which aids in the extraction of acidic analytes.
- 2. Spiking and Extraction:
- Spike the sample with ¹³C-labeled internal standards.[6]
- Add 10 mL of acetonitrile, and vortex vigorously for 1 minute.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[6]
- Vortex again for 1 minute and centrifuge.
- 3. Dispersive SPE (d-SPE) Cleanup:
- Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
- · Vortex for 30 seconds and centrifuge.
- 4. Final Preparation:
- Collect the supernatant, evaporate if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis GC-MS/MS Analysis

Gas chromatography is a powerful technique for the analysis of thermally stable BFRs.[1] The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity.[7][8] A GC system coupled with an Atmospheric Pressure Chemical Ionization (APCI) source has shown notable improvements in sensitivity, especially for highly brominated congeners.[7][9][10]

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[7][8]



- Capillary Column: DB-5ms (15 m × 0.25 mm × 0.1 μm) or similar.[5]
- Carrier Gas: Helium
- · Injection Mode: Pulsed splitless
- Oven Program: Start at 100°C, ramp to 320°C (optimized for target analytes).
- Data Acquisition: Multiple Reaction Monitoring (MRM)

LC-MS/MS Analysis

Liquid chromatography is preferred for thermally labile or more polar BFRs, such as HBCD isomers and TBBPA.[6][11]

- Liquid Chromatograph: UHPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in negative mode or APCI.[6]
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm)
- Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid.[6]
- Flow Rate: 0.3 mL/min
- Data Acquisition: Multiple Reaction Monitoring (MRM)

Data and Performance

The following tables summarize the expected performance characteristics and instrumental parameters for the analysis of selected novel BFRs.

Table 1: Method Performance for Novel BFRs in Various Matrices



Analyte	Matrix	Extraction Method	Recovery (%)	LOQ (ng/g)	Reference
DBDPE	Dust	ASE	75-94	1-20	[5]
BTBPE	Dust	ASE	75-94	1-20	[5]
TBBPA- DBPE	Dust	ASE	75-94	1-20	[5]
ТВВ	Dust	ASE	75-94	1-20	[5]
ТВРН	Dust	ASE	75-94	1-20	[5]
TBBPA	Fish Fillets	QuEChERS	73–104	-	[6]
Various PBDEs	Vegetables	MSPD- DLLME	82.9–113.8	0.0057- 0.0253	[1]

Table 2: Example GC-APCI-MS/MS Parameters for Selected Novel BFRs

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
BTBPE	685.5	446.7	284.8	25
DBDPE	971.6	485.8	406.8	30
BDE-209	959.6	487.7	407.8	35

Note: The specific ions and collision energies should be optimized for the instrument in use.

Conclusion

The methodologies presented in this application note provide a robust framework for the sensitive and selective analysis of novel brominated flame retardants in diverse and complex matrices. The combination of advanced sample preparation techniques like ASE and QuEChERS with powerful instrumental analysis by GC-MS/MS and LC-MS/MS allows for reliable identification and quantification at trace levels.[1][7] The use of soft ionization techniques like APCI for GC-MS analysis is particularly promising for improving the detectability



of highly brominated compounds.[7][9] These protocols can be adapted and validated by researchers and analytical laboratories to monitor the environmental fate and human exposure to these emerging contaminants.

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